Enhanced Lipophilicity Driven by 5-Methylfuran Substituent Compared to Methyl-Substituted Oxadiazole
The target compound incorporates a 5-methylfuran ring at the oxadiazole 5-position, whereas the closest commercially available analog, 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (CAS 58599-05-6), bears a simple methyl group. The furan ring introduces an additional oxygen atom and two sp² carbons, increasing the calculated polar surface area and hydrogen bond acceptor count while simultaneously adding hydrophobic surface area. This structural divergence is expected to elevate LogP by approximately 0.5–1.0 units relative to the methyl analog, based on fragment-based additive models . While experimental LogP data are not publicly available for direct comparison, the predicted difference is consistent with the measured LogP of 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol (XLogP = 2.0) [1].
| Evidence Dimension | Predicted lipophilicity (LogP) differential |
|---|---|
| Target Compound Data | Estimated LogP ~2.5–3.0 (fragment-based prediction, not experimentally confirmed) |
| Comparator Or Baseline | 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol, XLogP = 2.0 (computed) [1] |
| Quantified Difference | ~0.5–1.0 LogP unit increase (predicted) |
| Conditions | Fragment-based LogP prediction models; comparator XLogP derived from PubChem computational pipeline. |
Why This Matters
Lipophilicity modulation directly impacts membrane permeability, plasma protein binding, and pharmacokinetic profile in drug discovery; the increased LogP of the target compound may confer superior CNS penetration or cellular uptake relative to the methyl analog, provided that solubility is maintained.
- [1] PubChem. (2024). 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (CID 12042519). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12042519 View Source
